Cas no 59742-45-9 (1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]-)

1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)amino]-, is a synthetic organic compound featuring a fused isobenzofuranone core substituted with a 4-methoxyphenylamino group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The methoxy and amino functional groups enhance its potential for further derivatization, enabling applications in the development of bioactive molecules or specialized materials. Its well-defined molecular architecture ensures consistent performance in reactions such as nucleophilic substitutions or cyclizations. The compound’s purity and stability under controlled conditions make it suitable for research and industrial processes requiring precise chemical modifications.
1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]- structure
59742-45-9 structure
商品名:1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]-
CAS番号:59742-45-9
MF:C15H13NO3
メガワット:255.269
CID:3173769
PubChem ID:3152813

1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]- 化学的及び物理的性質

名前と識別子

    • 1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]-
    • Oprea1_826097
    • 59742-45-9
    • STK161862
    • SR-01000908489
    • AKOS000607234
    • F1291-0132
    • 3-[(4-METHOXYPHENYL)AMINO]-3H-2-BENZOFURAN-1-ONE
    • EU-0047398
    • CCG-113969
    • 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one
    • 3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one
    • 3-(4-methoxyanilino)-3H-2-benzofuran-1-one
    • SR-01000908489-1
    • AKOS016224106
    • 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one
    • インチ: InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)15(17)19-14/h2-9,14,16H,1H3
    • InChIKey: VGKOCDVRAPWSDM-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 255.08954328Da
  • どういたいしつりょう: 255.08954328Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 47.6Ų

1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1291-0132-1mg
3-[(4-methoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one
59742-45-9 90%+
1mg
$54.0 2023-05-17

1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]- 関連文献

1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]-に関する追加情報

Professional Introduction to 1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]- (CAS No. 59742-45-9)

1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO], identified by the Chemical Abstracts Service Number (CAS No.) 59742-45-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic derivative has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of both an isobenzofuranone core and an amino group substituted with a 4-methoxyphenyl moiety imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.

The compound belongs to the broader class of benzofuran derivatives, which are well-documented for their pharmacological relevance. Specifically, isobenzofuranone scaffolds have been explored in the development of various therapeutic agents, including those targeting inflammatory pathways, neurological disorders, and cancer. The incorporation of an amino group at the 3-position enhances the compound's reactivity, enabling further functionalization through coupling reactions such as amide or urea formation. This flexibility is particularly advantageous in designing molecules with tailored biological profiles.

In recent years, advancements in computational chemistry and high-throughput screening have facilitated the rapid evaluation of such derivatives for their pharmacological potential. Studies have highlighted that 1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO] exhibits inhibitory activity against certain enzymes implicated in disease progression. For instance, preliminary in vitro assays suggest that this compound may interfere with kinases or other signaling proteins involved in cell proliferation and survival. Such findings align with the growing interest in small-molecule modulators as therapeutic candidates.

The 4-methoxyphenyl substituent plays a crucial role in modulating the compound's interactions with biological targets. The methoxy group introduces a hydroxylated aromatic ring, which can engage in hydrogen bonding and π-stacking interactions, thereby influencing binding affinity and selectivity. This feature is particularly relevant in drug design, where optimizing interactions with macromolecular targets is essential for efficacy and minimal side effects. Additionally, the electronic properties of the 4-methoxyphenyl group can be tuned to enhance solubility or metabolic stability, critical factors in drug development.

From a synthetic perspective, 1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO] serves as a versatile intermediate for constructing more complex molecules. The isobenzofuranone core can be further functionalized at various positions to introduce additional pharmacophores or tags for analytical purposes. For example, palladium-catalyzed cross-coupling reactions can be employed to append aryl or heteroaryl groups, expanding the compound's structural diversity. Such synthetic strategies are instrumental in generating libraries of derivatives for screening against diverse biological assays.

Recent research has also explored the role of this compound in modulating immune responses. Benzofuran derivatives have been implicated in influencing cytokine production and immune cell differentiation, making them promising candidates for immunomodulatory therapies. Specifically, studies suggest that 1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO] may interact with receptors or enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide.

The pharmacokinetic profile of 1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO] is another critical consideration in its development as a therapeutic agent. Metabolic stability studies indicate that the compound exhibits moderate resistance to degradation by cytochrome P450 enzymes, suggesting a reasonable half-life under physiological conditions. However, further investigations are necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. These data are essential for optimizing dosing regimens and minimizing potential drug-drug interactions.

In conclusion,1(3H)-ISOBENZOFURANONE, CAS No. 59742-45-9, represents a promising scaffold for pharmaceutical innovation due to its unique structural features and potential biological activities. The combination of an isobenzofuranone core with a 4-methoxyphenyl-amino substituent offers multiple opportunities for further derivatization and optimization. Ongoing research continues to uncover its therapeutic potential across various disease areas, underscoring its significance as a subject of interest in medicinal chemistry and drug discovery efforts.

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